

N-Ethyl-1,3,4-thiadiazol-2-amine chemical structure and IUPAC name

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Compound of Interest

Compound Name: *N*-Ethyl-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to **N-Ethyl-1,3,4-thiadiazol-2-amine**: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **N-Ethyl-1,3,4-thiadiazol-2-amine**, a heterocyclic compound of significant interest to the scientific and drug development community. The 1,3,4-thiadiazole core is a privileged pharmacophore, recognized for its diverse biological activities and its role as a bioisostere of pyrimidine. This document delves into the precise chemical structure and nomenclature of the title compound, offers a detailed, field-proven synthetic protocol with mechanistic insights, and explores its potential applications in medicinal chemistry. Designed for researchers and drug development professionals, this guide synthesizes foundational knowledge with practical, actionable information, grounding all technical claims in authoritative references.

Chemical Identity and Structure Elucidation

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigation. This section defines the identity of **N-Ethyl-1,3,4-thiadiazol-2-amine** through its formal nomenclature, unique identifiers, and physicochemical properties.

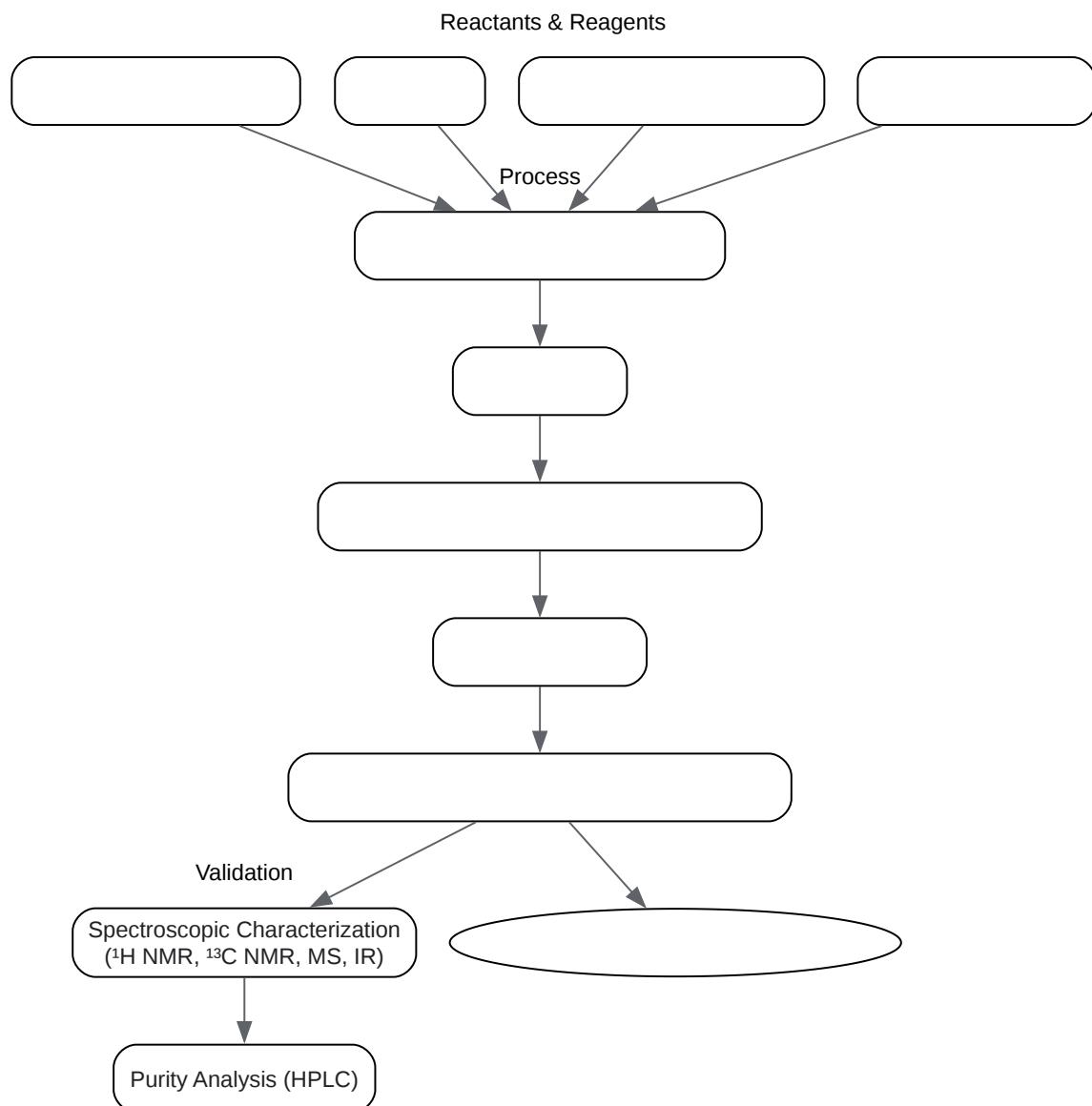
IUPAC Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, which clarifies the connectivity of its constituent atoms.

- Preferred IUPAC Name: **N-Ethyl-1,3,4-thiadiazol-2-amine.** [1]
- Alternative Name: 2-(Ethylamino)-1,3,4-thiadiazole. [1]
- CAS Number: 13275-68-8. [1][2][3]
- Molecular Formula: C₄H₇N₃S. [1][2][4]

Molecular Structure

The structure consists of a five-membered aromatic 1,3,4-thiadiazole ring, which is substituted at the 2-position with an ethylamino group. The SMILES notation for this molecule is CCNC1=NN=CS1. [1][4]

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Caption: General workflow for the one-pot synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis of N-Ethyl-1,3,4-thiadiazol-2-amine

This protocol describes a practical methodology for laboratory-scale synthesis.

Materials:

- N-Ethylthiosemicarbazide
- Formic Acid ($\geq 95\%$)
- Polyphosphate Ester (PPE)
- Chloroform (CHCl_3)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethylthiosemicarbazide (1 equivalent) in chloroform.
- Reagent Addition: To the stirred solution, add formic acid (1.1 equivalents). This forms the initial salt. Causality: Using a slight excess of formic acid ensures complete reaction of the starting thiosemicarbazide.
- Cyclization: Carefully add polyphosphate ester (PPE) to the mixture. Causality: PPE acts as a powerful dehydrating agent, driving the cyclization to form the thiadiazole ring. It is preferred for its mild conditions compared to other acid chlorides. [5]4. Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water.

- Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with chloroform. Combine the organic layers.
- Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Validation: Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

Proposed Reaction Mechanism

The reaction is believed to proceed through a three-step sequence: [5] 1. Salt Formation: The basic N-ethylthiosemicarbazide reacts with formic acid to form a salt. 2. Dehydration to Intermediate: Under the influence of PPE, the salt undergoes dehydration to form an acylthiosemicarbazide intermediate. 3. Cyclodehydration: A second intramolecular dehydration (cyclodehydration) occurs, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the stable aromatic 1,3,4-thiadiazole ring.

Applications and Future Directions in Drug Discovery

N-Ethyl-1,3,4-thiadiazol-2-amine is not just a standalone molecule but also a valuable building block for creating more complex and targeted therapeutic agents.

Potential as an Anticancer Agent

Given the established anticancer activity of numerous 2-amino-1,3,4-thiadiazole derivatives, this compound represents a promising lead structure. [6][7] The ethyl group provides a moderate level of lipophilicity that can be optimized for specific biological targets. Future research should focus on screening this compound against various cancer cell lines, such as

breast (MCF-7, MDA-MB-231), lung (A549), and pancreatic cancer cell lines, where other thiadiazoles have shown efficacy. [6][7]

Role as a Synthetic Intermediate

The secondary amine group is a versatile chemical handle for further modification. It can readily undergo reactions such as:

- Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to produce amides and sulfonamides, respectively.
- Alkylation: Further alkylation to generate tertiary amines.
- Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which are themselves a class of biologically active compounds. [8] These derivatization strategies allow for the creation of large chemical libraries for high-throughput screening, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

N-Ethyl-1,3,4-thiadiazol-2-amine is a well-defined chemical entity built upon the pharmacologically significant 1,3,4-thiadiazole scaffold. Its clear chemical structure, accessible synthesis, and the proven therapeutic potential of its molecular class make it a compound of high interest for researchers in medicinal chemistry and drug discovery. Its utility as both a potential bioactive agent and a versatile synthetic intermediate ensures its continued relevance in the development of novel therapeutics.

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